Diosmetin-d3

描述

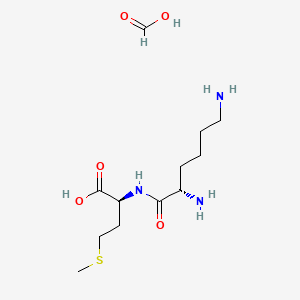

Diosmetin-d3 is an internal standard for the quantification of diosmetin . Diosmetin is a flavonoid found in citrus fruits and has diverse biological activities . It inhibits the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1B1 . Diosmetin also prevents increases in erythrocyte reactive oxygen species (ROS) and malondialdehyde (MDA) levels .

Synthesis Analysis

This compound can be synthesized using a self-microemulsifying drug delivery system (SMEDDS) to overcome its poor water solubility and permeability . The liquid SMEDDS is prepared using Capmul® MCM C8 EP/NF, Cremophor EL, and PEG 400 as excipients . Then, electrospray technology is used to solidify the liquid SMEDDS and prepare solid SMEDDS for inhibiting crystallization .Molecular Structure Analysis

The molecular formula of this compound is C16 2H3 H9 O6 . The molecular weight is 303.28 . The structure of this compound is amorphous when encapsulated by a matrix .Chemical Reactions Analysis

This compound is converted into Diosmetin-3-O-glucuronide, a major circulating metabolite of diosmetin, in plasma and urine .Physical And Chemical Properties Analysis

This compound is a functional compound with poor water solubility, bad permeability, and crystal form . The particle size of solid SMEDDS (194±5 nm) is much bigger than that of liquid SMEDDS (25±1 nm) .科学研究应用

抗炎特性

Diosmetin是一种柑橘类黄酮,已被鉴定为抗炎剂 . 它可以通过调节相关途径,主要是核因子-κB(NF-κB)信号通路,抑制炎症介质的产生,从而减缓炎症的进展 . 在晚期糖基化终产物 (AGEs) 刺激的 N-11 小鼠小胶质细胞中,Diosmetin 被发现以剂量依赖性方式抑制 NO 和 TNF-α 的产生,这可能有助于延缓 AGEs 介导的神经炎症疾病的进展 .

抗氧化活性

Diosmetin因其抗氧化活性而闻名 . 抗氧化剂对整体健康至关重要,可以在预防慢性疾病方面发挥重要作用 . Diosmetin及其糖基化形式的抗氧化活性已在细胞模型中得到分析,并被认为是复杂基质或提取物中抗氧化活性的主要原因 .

心脏保护作用

Diosmetin因其心脏保护作用而被记录在案 . 它是Diosmin的苷元,Diosmin是一种对血管具有保护作用的药物,用于治疗静脉功能不全 .

抗癌特性

作用机制

Target of Action

Diosmetin, the aglycone part of the flavonoid glycoside diosmin, is known to interact with several targets. It has been reported to exhibit anticancer, antimicrobial, antioxidant, estrogenic, and anti-inflammatory activities . It has also been found to act as a weak TrkB receptor agonist . In hepatocellular carcinoma cells, diosmetin has been shown to regulate cell growth by arresting the cell cycle in the G1 phase by decreasing the expression of BCL2, CDK1, and CCND1 .

Mode of Action

Diosmetin interacts with its targets to bring about a variety of effects. For instance, it inhibits cell proliferation and promotes apoptosis through the STAT3/c-Myc signaling pathway in human osteosarcoma cells . It also interferes with the lipid metabolism pathway of hepatocellular carcinoma cells by significantly inhibiting the synthesis of metabolites .

Biochemical Pathways

Diosmetin affects several biochemical pathways. It has been shown to inhibit cell proliferation via cell cycle arrest and interfere with lipid metabolism . It also exerts anti-osteosarcoma effects by suppressing cell proliferation and inducing apoptosis via inhibiting the activation of the STAT3/c-Myc signaling pathway . Furthermore, it has been found to induce apoptosis through inhibition of the Akt/FoxO1 pathway and promote protective autophagy via the MAPK/JNK signaling pathway .

Pharmacokinetics

After oral administration, diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . The administration of micronized diosmin, in which the particle size is reduced, to healthy volunteers was found to significantly improve the extent of diosmetin intestinal absorption, as shown by the significant increase in its urinary excretion compared to non-micronized diosmin . The volume of distribution of diosmetin is greater than the total blood volume of the rat, and its half-life is long (26–43 h) .

Result of Action

Diosmetin has been shown to have a variety of molecular and cellular effects. It significantly inhibits cell proliferation, induces cell cycle arrest at G2/M phase, and promotes cell apoptosis in both Saos-2 and U2SO cells . It also downregulates the expression of anti-apoptotic protein Bcl-xL while upregulating the levels of pro-apoptotic proteins including cleaved Caspase-3, cleaved-PARP, and Bax .

Action Environment

The action, efficacy, and stability of diosmetin can be influenced by various environmental factors. For instance, diosmetin-3-O-β-d-glucuronide, the major metabolite of diosmin, has been shown to have anti-inflammatory and antioxidant potential using healthy human skin samples kept alive in an organ . Moreover, diosmetin has been found to significantly decrease the mean arterial pressure (MAP), and the effects of diosmetin on the MAP and heart rate were more pronounced in hypertensive rats .

安全和危害

生化分析

Biochemical Properties

Diosmetin-d3, like its parent compound Diosmetin, is likely to interact with various enzymes, proteins, and other biomolecules. For instance, Diosmetin has been shown to interact with xanthine oxidase (XOD), a key enzyme catalyzing xanthine to uric acid . It also inhibits the production of inflammatory mediators through modulating related pathways, predominantly the nuclear factor-κB (NF-κB) signaling pathway .

Cellular Effects

This compound may have similar cellular effects to Diosmetin. Diosmetin has been shown to inhibit cell proliferation and induce apoptosis in human osteosarcoma cells . It downregulates the expression of anti-apoptotic protein Bcl-xL while upregulating the levels of pro-apoptotic proteins including cleaved Caspase-3, cleaved-PARP, and Bax . It also interferes with the lipid metabolism pathway of hepatocellular carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of Diosmetin. Diosmetin has been shown to inhibit cell proliferation via cell cycle arrest and interfere with lipid metabolism . It also exerts anti-osteosarcoma effects by suppressing cell proliferation and inducing apoptosis via inhibiting the activation of STAT3/c-Myc signaling pathway .

Dosage Effects in Animal Models

Diosmetin has been shown to exhibit antitumor effects on hepatocellular carcinoma cells by inhibiting cell proliferation via cell cycle arrest and interfering with lipid metabolism .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Diosmetin. Diosmetin has been shown to interfere with the lipid metabolism pathway of hepatocellular carcinoma cells by significantly inhibiting the synthesis of metabolites, such as acetic acid, decanoic acid, glycerol, and L-proline .

Transport and Distribution

After oral administration, Diosmetin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . This compound is likely to follow a similar transport and distribution pattern.

属性

IUPAC Name |

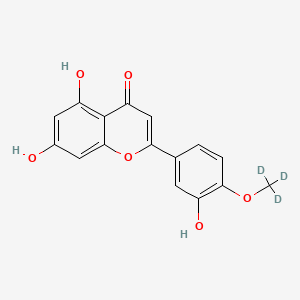

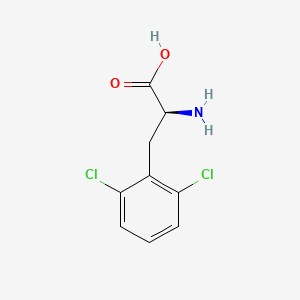

5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNGWHIJMBWFHU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675866 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189728-54-8 | |

| Record name | 5,7-Dihydroxy-2-{3-hydroxy-4-[(~2~H_3_)methyloxy]phenyl}-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)